molecular formula C12H16ClN3O B13879499 (4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone

(4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone

Cat. No.: B13879499
M. Wt: 253.73 g/mol
InChI Key: HQQBDHKEWSOIEF-UHFFFAOYSA-N
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Description

(4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone is an organic compound that features a unique combination of functional groups, including an amino group, a chloro group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-amino-3-chlorobenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrocarbon derivatives with the chloro group replaced by hydrogen.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

(4-amino-3-chlorophenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H16ClN3O/c1-15-4-6-16(7-5-15)12(17)9-2-3-11(14)10(13)8-9/h2-3,8H,4-7,14H2,1H3

InChI Key

HQQBDHKEWSOIEF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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